molecular formula C11H9Cl2F3N2O2 B7725092 ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate

Cat. No.: B7725092
M. Wt: 329.10 g/mol
InChI Key: MCIFKBFKKIRXKP-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is a chemical compound with the molecular formula C10H8Cl2F3N2O2 This compound is known for its unique structural features, which include a trifluoromethyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 4-chloro-2-(trifluoromethyl)phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazinylidene linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazinylidene moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
  • 4-chloro-2-(trifluoromethyl)phenylhydrazine

Uniqueness

Ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate is unique due to its combination of a trifluoromethyl group and a hydrazinylidene moiety. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in similar compounds. These properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2F3N2O2/c1-2-20-10(19)9(13)18-17-8-4-3-6(12)5-7(8)11(14,15)16/h3-5,17H,2H2,1H3/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFKBFKKIRXKP-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)C(F)(F)F)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.